molecular formula C8H8ClFO3S B1524377 2-(4-Fluorophenoxy)ethanesulfonyl chloride CAS No. 1018548-27-0

2-(4-Fluorophenoxy)ethanesulfonyl chloride

Cat. No.: B1524377
CAS No.: 1018548-27-0
M. Wt: 238.66 g/mol
InChI Key: VGZMGRHCUYOATF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)ethanesulfonyl chloride is an organic compound with the molecular formula C8H8ClFO3S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorophenoxy group attached to an ethanesulfonyl chloride moiety. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)ethanesulfonyl chloride typically involves the reaction of 4-fluorophenol with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluorophenol+Ethanesulfonyl chloride2-(4-Fluorophenoxy)ethanesulfonyl chloride+HCl\text{4-Fluorophenol} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Fluorophenol+Ethanesulfonyl chloride→2-(4-Fluorophenoxy)ethanesulfonyl chloride+HCl

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or thiols.

    Sulfonic acids: Formed by hydrolysis.

    Sulfonyl fluorides: Formed by reduction

Scientific Research Applications

2-(4-Fluorophenoxy)ethanesulfonyl chloride is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Medicinal chemistry: In the development of new drugs, particularly those targeting enzymes and receptors.

    Material science: In the preparation of functionalized polymers and materials with specific properties.

    Biological research: As a tool for modifying biomolecules and studying their functions

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)ethanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is utilized in various applications, such as the synthesis of sulfonamide drugs, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethanesulfonyl chloride
  • 2-(3-Fluorophenyl)ethanesulfonyl chloride
  • 2-(2-Fluorophenyl)ethanesulfonyl chloride

Uniqueness

2-(4-Fluorophenoxy)ethanesulfonyl chloride is unique due to the presence of the fluorophenoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds with unique biological activities and material properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

2-(4-fluorophenoxy)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c9-14(11,12)6-5-13-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZMGRHCUYOATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679765
Record name 2-(4-Fluorophenoxy)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018548-27-0
Record name 2-(4-Fluorophenoxy)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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